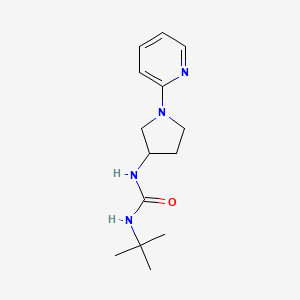
1-(Tert-butyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, commonly known as TPU-0033, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
TPU-0033 exerts its biological effects by inhibiting the activity of protein kinase CK2. This protein kinase is involved in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting CK2 activity, TPU-0033 can affect these cellular processes and inhibit the growth and survival of cancer cells. In neurodegenerative diseases, TPU-0033 inhibits the formation of toxic protein aggregates by modulating the activity of various enzymes involved in protein degradation pathways.
Biochemical and Physiological Effects
TPU-0033 has been shown to have several biochemical and physiological effects in various scientific research studies. In cancer research, TPU-0033 has been shown to inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, TPU-0033 has been shown to inhibit the formation of toxic protein aggregates and reduce inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TPU-0033 is its specificity for protein kinase CK2. This specificity allows for targeted inhibition of this protein kinase without affecting other cellular processes. However, one of the limitations of TPU-0033 is its low solubility in water, which can make it difficult to use in some lab experiments.
Orientations Futures
There are several future directions for the scientific research of TPU-0033. One of the potential applications of TPU-0033 is in the treatment of drug-resistant cancer. TPU-0033 has been shown to be effective against cancer cells that are resistant to other chemotherapeutic agents, making it a promising candidate for further development. Another potential application of TPU-0033 is in the treatment of neurodegenerative diseases. TPU-0033 has been shown to reduce the formation of toxic protein aggregates and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. Further research is needed to determine the potential therapeutic benefits of TPU-0033 in these diseases.
Méthodes De Synthèse
The synthesis of TPU-0033 involves a multi-step process that starts with the reaction of 2-bromo-5-tert-butylpyridine with 3-aminopyrrolidine. The resulting compound is then reacted with tert-butyl isocyanate to yield TPU-0033. This method has been optimized to produce high yields of TPU-0033 with good purity.
Applications De Recherche Scientifique
TPU-0033 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, TPU-0033 has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2. This protein kinase is overexpressed in many types of cancer and is involved in various cellular processes that contribute to cancer growth and survival. TPU-0033 has also been studied in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In these diseases, TPU-0033 has been shown to inhibit the formation of toxic protein aggregates that are associated with disease progression.
Propriétés
IUPAC Name |
1-tert-butyl-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-14(2,3)17-13(19)16-11-7-9-18(10-11)12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFCKKKGMIOVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1CCN(C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2905612.png)
![N-[(1-Pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2905613.png)
![2-Ethyl-5-(piperidin-1-yl(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2905614.png)
![N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2905616.png)
![2-(2,3-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2905618.png)
![7-Chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine;hydrochloride](/img/structure/B2905621.png)
![2-[4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperazin-1-yl]-N-prop-2-ynylacetamide](/img/structure/B2905625.png)

![Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2905627.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2905630.png)
![7-Bromo-4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B2905631.png)

![1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B2905633.png)